molecular formula C23H25N3O4S2 B2786987 (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 1322301-02-9

(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2786987
CAS No.: 1322301-02-9
M. Wt: 471.59
InChI Key: DWZMXZGYIOXAJL-VHXPQNKSSA-N
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Description

(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a sophisticated chemical probe designed for investigating kinase signaling pathways. This compound features a benzothiazole scaffold, a structure recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors with anticancer properties. The molecule integrates a morpholinosulfonyl group, a key moiety known to enhance solubility and influence binding affinity to enzymatic active sites. The specific (Z)-isomer configuration around the imine bond is critical for its biological activity, enabling selective interaction with target proteins. Its primary research value lies in its potential as a potent and selective inhibitor, making it a valuable tool for elucidating the role of specific kinases in cell proliferation and cancer biology . Researchers utilize this compound to study signal transduction mechanisms, apoptosis induction , and to validate new targets in oncogenic research. The presence of the allyl group on the benzothiazole nitrogen also provides a synthetic handle for further chemical modification, such as in the development of affinity-based probes for chemoproteomic studies or for creating linker-compatible derivatives. This reagent is strictly for use in non-clinical laboratory research to advance the understanding of cellular signaling and drug discovery.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-4-9-26-20-15-16(2)14-17(3)21(20)31-23(26)24-22(27)18-5-7-19(8-6-18)32(28,29)25-10-12-30-13-11-25/h4-8,14-15H,1,9-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMXZGYIOXAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N2O4S2C_{22}H_{24}N_2O_4S_2 and a molecular weight of approximately 444.56 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its pharmacological relevance, particularly in the development of anti-cancer and anti-inflammatory agents.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

  • Case Study : In vitro experiments using B16F10 melanoma cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The observed effects were attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways through caspase activation.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, making it a target for skin depigmentation treatments. The compound has been evaluated for its inhibitory effects on tyrosinase activity.

  • Research Findings : In comparative studies, this compound exhibited a stronger inhibitory effect on tyrosinase than kojic acid, a commonly used skin-lightening agent. The inhibition was found to be competitive, suggesting that the compound binds effectively to the active site of tyrosinase.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cellular damage and apoptosis.
  • Tyrosinase Activity Modulation : By inhibiting tyrosinase, the compound reduces melanin production in melanocytes.
  • Gene Expression Regulation : It influences the expression of genes related to apoptosis and melanogenesis, including MITF (microphthalmia-associated transcription factor).

Data Summary

Biological ActivityEffect ObservedReference
Anticancer ActivityReduced cell viability
Tyrosinase InhibitionStronger than kojic acid
Induction of ApoptosisCaspase activation
ROS Level IncreaseInduces oxidative stress

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems
  • Target Compound : Contains a benzo[d]thiazole ring, a bicyclic system with sulfur and nitrogen atoms. The allyl and methyl substituents confer steric and electronic effects distinct from simpler heterocycles.
  • Triazole Derivatives () : Compounds [7–9] feature 1,2,4-triazole cores. These lack the fused aromatic system of benzo[d]thiazole but share tautomeric behavior (thione vs. thiol forms). Spectral data (e.g., absence of νS-H at 2500–2600 cm⁻¹) confirm the thione tautomer .
  • Thiadiazole Derivatives (–3) : Compounds like 6 and 8a–c incorporate 1,3,4-thiadiazole rings. These systems exhibit planar geometry, similar to benzo[d]thiazole, but differ in ring size and heteroatom arrangement .
Substituent Effects
  • Morpholinosulfonyl Group: The target compound’s 4-(morpholinosulfonyl)benzamide group contrasts with phenylsulfonyl or halogenated phenylsulfonyl groups in triazole derivatives (e.g., compounds [7–9]).
  • Allyl vs. Aryl/Alkyl Groups : The allyl substituent on the benzo[d]thiazole may offer greater conformational flexibility compared to rigid aryl groups (e.g., 2,4-difluorophenyl in ) or acetylated side chains in thiadiazoles (e.g., 8a ) .

Spectroscopic Properties

IR Spectroscopy
Functional Group Target Compound (Expected) Triazole Derivatives () Thiadiazoles ()
C=O Stretch ~1660–1680 cm⁻¹ 1663–1682 cm⁻¹ (hydrazinecarbothioamides) 1605–1719 cm⁻¹
C=S Stretch Absent (no thioamide) 1243–1258 cm⁻¹ (hydrazinecarbothioamides)
Sulfonyl Stretch ~1350–1150 cm⁻¹ Similar for phenylsulfonyl groups .

The absence of C=S in the target compound distinguishes it from thioamide-containing analogs (e.g., [4–6]), while its sulfonyl stretches align with phenylsulfonyl derivatives .

NMR Spectroscopy
  • 1H-NMR : The allyl group’s protons (δ ~5–6 ppm) and methyl groups (δ ~2.5 ppm) would contrast with aromatic protons in triazoles (δ ~7–8 ppm) .
  • 13C-NMR: The morpholinosulfonyl group’s carbons (e.g., N-CH2 at ~50 ppm) differ from halogenated phenylsulfonyl carbons (δ ~120–140 ppm) in triazoles .

Tautomerism and Stability

  • Triazole Derivatives : Compounds [7–9] exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR data. This contrasts with thiol forms, which show νS-H bands .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide?

  • Methodology :

  • Cyclization : React 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to form the benzo[d]thiazole core .
  • Allylation : Introduce the allyl group via alkylation or nucleophilic substitution, using reagents like allyl bromide under controlled pH and temperature .
  • Sulfonylation : Attach the morpholinosulfonyl group using morpholine sulfonyl chloride in the presence of a base (e.g., pyridine) .
  • Purification : Employ column chromatography or recrystallization to isolate the product, monitored by TLC/HPLC .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry (e.g., allyl group position, Z/E configuration) .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl, amide) .

Q. What in vitro models are commonly used to evaluate biological activity?

  • Models :

  • Antiviral Assays : HepG2.2.15 cells (wild-type HBV) and HepG2.A64 cells (drug-resistant HBV) to determine IC50 values .
  • Anticancer Screening : NCI-60 cell lines for cytotoxicity profiling, comparing activity to structurally related thiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Strategies :

  • Temperature Control : Maintain 60–80°C during sulfonylation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for better reagent solubility .
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate allylation .
  • Continuous Flow Reactors : Improve scalability and reduce reaction time for multi-step syntheses .

Q. How do substituent variations impact biological activity (Structure-Activity Relationship, SAR)?

  • Methodology :

  • Analog Synthesis : Replace the allyl group with propargyl or methoxyethyl groups to test steric/electronic effects .

  • Bioactivity Profiling : Compare IC50 values in antiviral/anticancer assays (see table below) .

  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

    Substituent (R)Biological Activity (IC50, µM)Selectivity Index (SI)Target
    3-Allyl1.99 (Anti-HBV)58HepG2.2.15
    3-Methoxyethyl3.30 (Anti-HBV)52HepG2.A64
    4,6-Difluoro0.85 (Anticancer)N/ANCI-60

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approaches :

  • Assay Standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm mechanism specificity (e.g., PFOR enzyme inhibition in anaerobic organisms) .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., nitazoxanide derivatives) to identify trends .

Q. What mechanistic hypotheses explain the compound’s bioactivity?

  • Proposed Mechanisms :

  • Enzyme Inhibition : The morpholinosulfonyl group may bind to catalytic sites of viral polymerases or metabolic enzymes (e.g., HBV polymerase) .
  • Receptor Modulation : The benzo[d]thiazole core could interact with ATP-binding pockets in kinases or G-protein-coupled receptors .
  • Oxidative Stress Induction : Allyl substituents may generate reactive oxygen species (ROS) in cancer cells .

Q. How can tautomerism or stereochemical stability be experimentally determined?

  • Methods :

  • X-ray Crystallography : Resolve the Z-configuration of the ylidene linkage and detect tautomeric forms .
  • Dynamic NMR : Monitor proton exchange rates in DMSO-d6 to identify tautomeric equilibria .
  • Circular Dichroism (CD) : Confirm stereochemical stability under physiological pH and temperature .

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